5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine
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Overview
Description
5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine typically involves the bromination of a pyrimidine derivative followed by the introduction of the methoxyethyl and methylamine groups. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of azides or nitriles.
Condensation Reactions: Formation of imines or amides.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. By binding to RNR, it disrupts the production of deoxyribonucleotides, leading to cell death in rapidly dividing cells, such as cancer cells. This mechanism makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-methoxyethyl)pyridin-2-amine
- 5-bromo-N-(2-methoxyethyl)-2-nitroaniline
- 5-bromo-N-(2-methoxyethyl)-4-methyl-2-pyridinamine
Uniqueness
Compared to its analogs, 5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine has a unique combination of a pyrimidine ring with both methoxyethyl and methylamine substituents. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12BrN3O |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H12BrN3O/c1-12(3-4-13-2)8-10-5-7(9)6-11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
ARALLLCLKIWBDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=N1)Br |
Origin of Product |
United States |
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